1-(1-Hydroxycyclopentyl)propan-2-one

Description

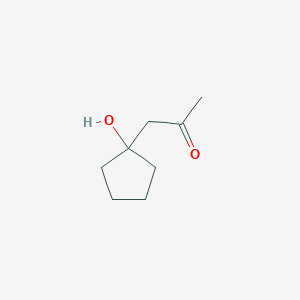

Structure

3D Structure

Properties

CAS No. |

38134-31-5 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-(1-hydroxycyclopentyl)propan-2-one |

InChI |

InChI=1S/C8H14O2/c1-7(9)6-8(10)4-2-3-5-8/h10H,2-6H2,1H3 |

InChI Key |

YITXORYIOXDFAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1(CCCC1)O |

Origin of Product |

United States |

Research and Applications

While direct research focused solely on 1-(1-Hydroxycyclopentyl)propan-2-one is limited, the broader class of cyclic α-hydroxy ketones has been the subject of various studies. These compounds are valuable intermediates in the synthesis of natural products and other complex organic molecules.

The reactivity of the α-hydroxy ketone moiety allows for a range of transformations. For instance, the cyclopentyl group in this compound could potentially direct the stereochemical outcome of reactions at the adjacent carbonyl group. Furthermore, this compound could serve as a precursor for the synthesis of other cyclopentane-containing molecules through reactions such as ring-expansion or functional group interconversion.

The study of the photochemical behavior of cyclic α-hydroxy ketones has also been an area of interest, with research exploring the various reaction pathways that can be initiated by photoexcitation. cdnsciencepub.com

Derivatization and Structural Analogues of 1 1 Hydroxycyclopentyl Propan 2 One

Synthesis and Characterization of Products from Precursor Decompositions

The decomposition of 1-(1-Hydroxycyclopentyl)propan-2-one under various reaction conditions can lead to the formation of several important classes of organic compounds. These transformations often involve the initial dehydration of the tertiary alcohol to form a reactive α,β-unsaturated ketone intermediate.

Formation of β-Enamino Ketones

The synthesis of β-enamino ketones from this compound can be envisioned through a two-step process. The first step involves the acid- or base-catalyzed dehydration of the starting material to yield the α,β-unsaturated ketone, 1-(cyclopent-1-en-1-yl)propan-2-one. This intermediate can then undergo a Michael addition reaction with a primary or secondary amine to form the corresponding β-enamino ketone. The reaction is typically carried out in a suitable solvent, and a variety of amines can be used to generate a library of β-enamino ketone derivatives. The general synthesis of β-enamino ketones from 1,3-dicarbonyl compounds is a well-established method in organic chemistry. nih.govacgpubs.org

Table 1: Examples of β-Enamino Ketones Derived from this compound

| Amine Reactant | Product Name |

| Ammonia | 4-(Cyclopent-1-en-1-yl)-4-aminobut-3-en-2-one |

| Methylamine | 4-(Cyclopent-1-en-1-yl)-4-(methylamino)but-3-en-2-one |

| Diethylamine | 4-(Cyclopent-1-en-1-yl)-4-(diethylamino)but-3-en-2-one |

Generation of Tetrahydrocyclopenta[c]pyrrole Derivatives

The formation of tetrahydrocyclopenta[c]pyrrole derivatives from this compound represents a more complex transformation that would likely proceed through a multi-step synthetic sequence. A plausible route could involve the initial conversion of the ketone to a different functional group, such as an amine, followed by intramolecular cyclization reactions. For instance, reductive amination of the ketone could yield an amino alcohol, which could then be subjected to cyclization conditions. Alternatively, the α,β-unsaturated ketone intermediate could react with a nitrogen-containing nucleophile in a manner that facilitates a subsequent cyclization to form the bicyclic pyrrole system. The synthesis of such bicyclic pyrrole systems is an active area of research in organic synthesis. researchgate.netorientjchem.orgnih.govscielo.br

Exploration of Fluorinated Analogues: 1-Cyclopentylidene-1-fluoropropan-2-one

The synthesis of fluorinated analogues, such as 1-cyclopentylidene-1-fluoropropan-2-one, would require the introduction of a fluorine atom into the molecule. One possible approach involves the dehydration of this compound to the corresponding α,β-unsaturated ketone, followed by an electrophilic fluorination reaction. Various fluorinating agents, such as Selectfluor, can be employed for this purpose. organic-chemistry.org The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity and avoid side reactions. The synthesis of α-fluoro-α,β-unsaturated ketones is a known transformation in organic chemistry. researchgate.net

Creation of Complex Molecules Incorporating the 1-Hydroxycyclopentyl Moiety

The 1-hydroxycyclopentyl group can be retained in the final product while other parts of the molecule are modified to create more complex structures.

Incorporation into Propanenitrile Derivatives

The ketone functional group in this compound can be converted into a nitrile group to form propanenitrile derivatives. A common method for this transformation is the Strecker synthesis, which involves the reaction of the ketone with an alkali metal cyanide and an ammonium salt. This reaction proceeds through an α-aminonitrile intermediate, which can then be hydrolyzed to the corresponding α-amino acid or, under different conditions, can be manipulated to retain the nitrile functionality. The synthesis of nitriles from ketones is a fundamental transformation in organic chemistry. chemguide.co.uklibretexts.orgdocbrown.infoorganic-chemistry.org A patent has described derivatives of 3-(1-hydroxycyclopentyl)propanenitrile, indicating the feasibility of incorporating this moiety into nitrile-containing molecules. googleapis.com

Table 2: Potential Propanenitrile Derivatives

| Reaction | Product Name |

| Strecker Synthesis | 2-(1-Hydroxycyclopentyl)-2-aminopropanenitrile |

| Wittig-type reaction with a cyanophosphonate | 3-(1-Hydroxycyclopentyl)but-2-enenitrile |

Formation of Bicyclic Systems

The reactive functional groups of this compound can be utilized to construct bicyclic systems. Intramolecular reactions are key to forming such structures. For example, an intramolecular aldol (B89426) condensation could be envisioned if the molecule is first modified to contain another carbonyl group at a suitable position. Alternatively, the hydroxyl group could be converted into a leaving group, followed by an intramolecular nucleophilic attack from a carbanion generated from the ketone, leading to a cyclization event. The formation of bicyclic systems is a broad area of organic synthesis with many established methods. nih.govlmu.edunih.govrsc.org

Comparative Analysis of Related Hydroxycycloalkyl Ketones (e.g., Hydroxycyclohexyl Analogues)

The study of structural analogues is a cornerstone of medicinal and organic chemistry, providing insights into structure-activity relationships and reaction mechanisms. By comparing this compound with its cyclohexyl counterpart, we can elucidate the impact of the cycloalkyl ring size on the molecule's behavior.

Synthesis and Spectroscopic Properties

A notable difference is observed in the ¹H-NMR spectra of these diazo derivatives. For 1-diazo-1-(1-hydroxycyclopentyl)propan-2-one, the proton signals for the cyclopentyl ring appear as multiplets in the range of δ 1.66–1.96 ppm. In contrast, the cyclohexyl analogue would be expected to show a broader range of signals due to the greater conformational flexibility of the six-membered ring.

Below is a comparative table of the key reactants and products in the synthesis of the diazo derivatives.

| Compound Name | Molecular Formula | Ring Size | Reagents |

| Cyclopentanone (B42830) | C₅H₈O | 5 | Diazoacetone, Lithium diisopropylamide |

| Cyclohexanone | C₆H₁₀O | 6 | Diazoacetone, Lithium diisopropylamide |

| 1-Diazo-1-(1-hydroxycyclopentyl)propan-2-one | C₈H₁₂N₂O₂ | 5 | - |

| 1-Diazo-1-(1-hydroxycyclohexyl)propan-2-one | C₉H₁₄N₂O₂ | 6 | - |

Comparative Reactivity: BF₃·Et₂O-Promoted Decomposition

A significant point of comparison arises from the boron trifluoride etherate (BF₃·Et₂O)-promoted decomposition of the diazo derivatives of this compound and 1-(1-hydroxycyclohexyl)propan-2-one. This reaction highlights the profound influence of the cycloalkyl ring on the reaction pathway and product distribution. mdpi.com

When 1-diazo-1-(1-hydroxycyclopentyl)propan-2-one is treated with BF₃·Et₂O in acetonitrile, a complex reaction cascade ensues, leading to the formation of tetrahydrocyclopenta[c]pyrrole derivatives. This outcome suggests an intramolecular reaction pathway involving the cyclopentyl ring. mdpi.com

In stark contrast, the decomposition of 1-diazo-1-(1-hydroxycyclohexyl)propan-2-one under the same conditions in n-pentane results in a complex mixture from which 1-(2-hydroxycyclohept-1-en-1-yl)ethanone was isolated in a 12% yield. This product indicates a ring-expansion reaction, a common outcome for cyclohexyl systems under these conditions. mdpi.com

The differing reaction pathways can be attributed to the relative stabilities of the carbocation intermediates formed after the loss of nitrogen gas from the diazonium salt. The cyclohexyl system can more readily accommodate the positive charge and undergo a rearrangement to form a more stable seven-membered ring. The cyclopentyl system, being more strained, appears to favor an alternative intramolecular cyclization pathway.

The following table summarizes the different outcomes of the BF₃·Et₂O-promoted decomposition.

| Starting Material | Solvent | Major Product(s) | Reaction Type |

| 1-Diazo-1-(1-hydroxycyclopentyl)propan-2-one | Acetonitrile | Tetrahydrocyclopenta[c]pyrrole derivatives | Intramolecular Cyclization |

| 1-Diazo-1-(1-hydroxycyclohexyl)propan-2-one | n-Pentane | 1-(2-Hydroxycyclohept-1-en-1-yl)ethanone | Ring Expansion |

Advanced Spectroscopic and Structural Characterization of 1 1 Hydroxycyclopentyl Propan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 1-(1-Hydroxycyclopentyl)propan-2-one, distinct signals are expected for the various proton environments. The protons on the cyclopentyl ring would likely appear as complex multiplets in the upfield region, typically between 1.5 and 2.0 ppm. The methylene protons adjacent to the carbonyl group are expected to produce a singlet at approximately 2.2 ppm. The methyl protons of the acetyl group would also give rise to a singlet, likely around 2.1 ppm. The hydroxyl proton, being exchangeable, would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent, but can be anticipated in the range of 2.0-4.0 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclopentyl CH₂ | 1.5 - 2.0 | Multiplet |

| CH₂ (adjacent to C=O) | ~2.2 | Singlet |

| CH₃ (acetyl group) | ~2.1 | Singlet |

| OH | 2.0 - 4.0 | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is the most deshielded and is expected to have a chemical shift in the range of 205-220 ppm libretexts.orgcompoundchem.com. The quaternary carbon of the cyclopentyl ring attached to the hydroxyl group would likely appear around 70-80 ppm. The carbons of the cyclopentyl ring are expected in the 20-40 ppm range, while the methyl carbon of the acetyl group would be found at approximately 30 ppm libretexts.orgcompoundchem.combhu.ac.in.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ketone) | 205 - 220 |

| C-OH (quaternary) | 70 - 80 |

| Cyclopentyl CH₂ | 20 - 40 |

| CH₂ (adjacent to C=O) | ~50 |

| CH₃ (acetyl group) | ~30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 NMR is a powerful technique for characterizing fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus nih.govnih.govbiophysics.org. For fluorinated derivatives of this compound, the ¹⁹F NMR spectrum would provide direct information about the chemical environment of the fluorine atoms. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range which minimizes signal overlap thermofisher.com. For example, if fluorine were introduced onto the cyclopentyl ring, the chemical shift would be indicative of its position relative to the hydroxyl and propanone substituents. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would also provide valuable structural information nih.govhuji.ac.il. The interpretation of these spectra would rely on established correlation tables for fluoroorganic compounds thermofisher.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming its molecular weight. The fragmentation of ketones and alcohols is well-understood and predictable. Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken, and the McLafferty rearrangement if a γ-hydrogen is present jove.comjove.comchemistrynotmystery.comlibretexts.org. For tertiary alcohols, dehydration (loss of a water molecule) is a common fragmentation pathway libretexts.org.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| M⁺ | [C₈H₁₄O₂]⁺ | Molecular Ion |

| M-18 | [C₈H₁₂O]⁺ | Dehydration (Loss of H₂O) |

| M-43 | [C₅H₉O]⁺ | α-Cleavage (Loss of CH₃CO•) |

| 43 | [CH₃CO]⁺ | α-Cleavage (Acylium ion) |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometry technique used.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule kurouskilab.com.

In the IR spectrum of this compound, a strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol, broadened due to hydrogen bonding quimicaorganica.orgspectroscopyonline.comspectroscopyonline.comyoutube.comorgchemboulder.com. A sharp, strong absorption around 1715 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The C-O stretching of the tertiary alcohol would likely appear in the 1150-1200 cm⁻¹ region quimicaorganica.orgspectroscopyonline.com.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would show strong signals for the C-C and C-H vibrations of the cyclopentyl ring acs.orgacs.orgaip.orgduke.eduresearchgate.net. The C=O stretch would also be visible in the Raman spectrum, though typically weaker than in the IR spectrum.

Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (tertiary alcohol) | Stretching | 3200-3600 (IR, broad) |

| C=O (ketone) | Stretching | ~1715 (IR, strong; Raman, medium) |

| C-O (tertiary alcohol) | Stretching | 1150-1200 (IR, medium) |

| C-H (alkane) | Stretching | 2850-3000 (IR and Raman, strong) |

| C-C (ring) | Stretching | 800-1200 (Raman, strong) |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Computational and Theoretical Studies on 1 1 Hydroxycyclopentyl Propan 2 One Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. While specific DFT studies focused exclusively on 1-(1-hydroxycyclopentyl)propan-2-one are not prominent in the literature, extensive research on analogous α-hydroxy ketones (ketols) allows for a detailed understanding of its likely chemical behavior. nih.govresearchgate.net

DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions, identifying transition states, and calculating activation barriers. researchgate.net For this compound, a key structural feature is the presence of a hydroxyl group adjacent to a carbonyl group, which allows for the formation of an intramolecular hydrogen bond. DFT studies on similar ketol systems have shown that this hydrogen bond plays a crucial role in modulating the molecule's reactivity. nih.gov The interaction can increase the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack. nih.gov

Mechanistic investigations using DFT could elucidate pathways for various reactions, such as oxidation, reduction, or aldol-type condensations. researchgate.netacs.org For instance, in a hydrogenation reaction, DFT can model the step-by-step process, calculate the energies of intermediates and transition states, and predict the reaction's thermodynamic and kinetic feasibility. researchgate.net These calculations typically involve geometry optimization of reactants, products, and transition states, followed by frequency calculations to confirm their nature on the potential energy surface. researchgate.netnanobioletters.com

Table 1: Key Parameters from DFT Calculations for Reaction Analysis

| Parameter | Description | Significance for Reactivity Insights |

|---|---|---|

| ΔErxn (Reaction Energy) | The energy difference between products and reactants (Eproducts - Ereactants). | Indicates if a reaction is exothermic (negative value) or endothermic (positive value). |

| ΔE‡ (Activation Energy) | The energy difference between the transition state and the reactants (Etransition state - Ereactants). | Determines the kinetic barrier of a reaction; a lower value implies a faster reaction rate. |

| Imaginary Frequency | A single negative (imaginary) frequency calculated for a stationary point. | Confirms that the optimized geometry corresponds to a true transition state connecting reactants and products. researchgate.net |

| Molecular Orbitals (HOMO/LUMO) | Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The energy gap (ΔEgap) is a measure of chemical reactivity. nih.gov | Analyzes the molecule's ability to donate or accept electrons, identifying sites for electrophilic and nucleophilic attack. |

Analysis of Intramolecular Interactions and Electronic Structure (e.g., AIM and NBO Analyses)

To fully understand the electronic structure of this compound, advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed. These techniques provide a detailed picture of bonding, intramolecular interactions, and charge distribution.

The most significant intramolecular interaction in this molecule is the hydrogen bond between the hydroxyl hydrogen (proton donor) and the carbonyl oxygen (proton acceptor). The strength and nature of this O–H⋯O=C bond can be quantified using QTAIM analysis. mdpi.com This method analyzes the electron density topology, identifying bond critical points (BCPs) between interacting atoms. rsc.org The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are powerful descriptors of the interaction's strength and character. mdpi.comrsc.org A higher ρ value at the BCP generally indicates a stronger bond.

NBO analysis, on the other hand, provides a chemist-friendly picture of localized bonds and lone pairs. It can be used to study the delocalization of electron density, known as hyperconjugation. For this compound, NBO analysis would quantify the stabilizing energy associated with the electron delocalization from the oxygen lone pair of the hydroxyl group to the antibonding orbital of the C=O bond, which is characteristic of the hydrogen bonding interaction.

Table 2: Typical AIM and NBO Descriptors for Intramolecular Hydrogen Bond Analysis

| Analysis Method | Descriptor | Interpretation for O–H⋯O=C Interaction |

|---|---|---|

| AIM (QTAIM) | Electron Density at BCP (ρBCP) | A measure of bond strength. Higher values indicate a stronger hydrogen bond. rsc.org |

| Laplacian of Electron Density (∇²ρBCP) | Indicates the nature of the interaction. A positive value is typical for closed-shell interactions like hydrogen bonds. | |

| NBO | Second-Order Perturbation Energy (E(2)) | Quantifies the stabilization energy from donor-acceptor (e.g., lone pair to antibonding orbital) interactions, providing a measure of hydrogen bond strength. |

| Natural Charges | Provides the charge distribution on each atom, highlighting the electrostatic component of the intramolecular interaction. |

Molecular Dynamics Simulations for Conformational Analysis and Intermediates

While DFT calculations provide static pictures of molecules at minimum energy, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. utupub.fimdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the stability of non-covalent interactions. mdpi.comresearchgate.net

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The five-membered cyclopentyl ring is not planar and can adopt various puckered conformations (envelope, twist). Furthermore, the side chain (propan-2-one) can rotate around the C-C bond. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them.

These simulations are also crucial for studying the stability of the intramolecular hydrogen bond. By tracking the distance and angle between the donor and acceptor atoms over time, one can determine the persistence and strength of this bond under thermal fluctuations. mdpi.com In the context of a chemical reaction, MD can be used to sample the conformational space of reactants before they reach the transition state or to analyze the structural evolution and lifetime of reaction intermediates.

Table 3: Components of a Molecular Dynamics Simulation Setup

| Component | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM, OPLS). mdpi.com | Defines the bonding, angle, dihedral, and non-bonded interactions for all atoms in the molecule. |

| Solvent Model | Representation of the solvent, either explicitly (e.g., TIP3P water) or implicitly (as a continuum). | Allows for studying the influence of the environment on conformational preferences and hydrogen bond stability. |

| Simulation Time & Timestep | The total duration of the simulation (e.g., nanoseconds) and the interval between calculations (e.g., femtoseconds). mdpi.com | Must be long enough to adequately sample the relevant conformational space and molecular motions. |

| Thermodynamic Ensemble | The set of statistical conditions under which the simulation is run (e.g., NVT for constant particle number, volume, and temperature). | Ensures the simulation mimics realistic experimental conditions. |

Stereochemical Considerations and Enantiomeric Purity

The structure of this compound contains a stereocenter, which has significant chemical and biological implications. The carbon atom of the cyclopentyl ring that is bonded to both the hydroxyl group and the propanone group (C1) is a chiral center. Consequently, the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-(1-hydroxycyclopentyl)propan-2-one and (S)-1-(1-hydroxycyclopentyl)propan-2-one.

The synthesis of such α-hydroxy ketones often results in a racemic mixture (an equal mixture of both enantiomers) unless a stereoselective synthetic method is employed. rsc.org In many applications, particularly in pharmaceuticals and materials science, obtaining a single enantiomer in high purity is crucial, as different enantiomers can have vastly different biological activities or physical properties. Asymmetric synthesis strategies are often developed specifically for α-hydroxy ketones to control this stereochemical outcome. researchgate.netrsc.org

The enantiomeric purity of a sample, typically expressed as enantiomeric excess (ee), is a critical quality parameter. It is determined experimentally using techniques that can differentiate between the two enantiomers, most commonly through chiral chromatography (e.g., HPLC or GC) with a chiral stationary phase.

Table 4: Stereochemical Profile of this compound

| Feature | Description |

|---|---|

| Chiral Center | The C1 atom of the cyclopentyl ring, which is bonded to four different groups (-OH, -C(O)CH2CH3, and two different paths around the ring). |

| Enantiomers | The (R) and (S) stereoisomers. |

| Racemic Mixture | A 50:50 mixture of the (R) and (S) enantiomers. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, calculated as % of major enantiomer - % of minor enantiomer. |

| Determination Methods | Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), polarimetry. |

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

There is no available research to specifically detail the role of 1-(1-Hydroxycyclopentyl)propan-2-one as a versatile building block in the construction of complex molecules. In principle, its bifunctional nature, containing both a hydroxyl group and a ketone, would allow for a variety of chemical transformations. The hydroxyl group could be used for nucleophilic attack or as a directing group, while the ketone functionality could undergo reactions such as Wittig olefination, reductive amination, or further aldol (B89426) reactions. However, without specific examples from the literature, any discussion of its application remains hypothetical.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The synthesis of heterocyclic compounds often involves the use of bifunctional starting materials that can undergo cyclization reactions. This compound possesses the necessary functional groups to potentially act as a precursor for various heterocyclic scaffolds. For instance, reaction with a hydrazine derivative could lead to the formation of a pyrazoline or pyrazole ring. Condensation with a dinucleophile, such as a 1,2-diamine or a 1,2-dithiol, could theoretically yield diazepine or dithiepine derivatives, respectively. However, there are no published studies that demonstrate these or any other specific transformations to form novel heterocyclic scaffolds from this particular compound.

Development of Compound Libraries for Screening Purposes

Compound libraries are essential tools in drug discovery and materials science, providing a diverse set of molecules for high-throughput screening. The concept of using a central scaffold that can be readily modified is a common strategy in the development of these libraries. While the structure of this compound offers potential for diversification at both the hydroxyl and keto functionalities, there is no evidence to suggest that it has been utilized for the development of compound libraries for screening purposes. The successful application of a molecule in this context would require established synthetic routes and a demonstrated utility in generating a diverse range of derivatives, none of which are documented for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.